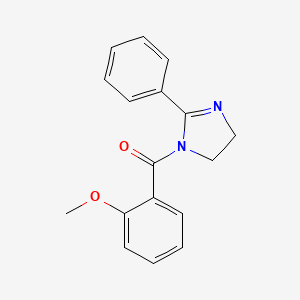
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as BI-1, is a small molecule that has been extensively studied for its potential therapeutic applications. This molecule has been found to have a wide range of biological effects, including anti-apoptotic, anti-cancer, and neuroprotective properties. In
Mécanisme D'action
The mechanism of action of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the regulation of calcium homeostasis and the inhibition of endoplasmic reticulum stress. 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to interact with a number of proteins involved in these processes, including the inositol 1,4,5-trisphosphate receptor and the B-cell lymphoma 2 protein.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to regulate the expression of genes involved in apoptosis, inflammation, and calcium signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is that it has been extensively studied and its synthesis method is well-established. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have a wide range of biological effects, making it a versatile tool for research studies. However, one of the limitations of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is that its mechanism of action is not fully understood, which can make it difficult to interpret research results.
Orientations Futures
There are many potential future directions for research on 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is the development of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole and to identify other proteins that it may interact with. Finally, there is a need for more research on the safety and toxicity of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, particularly in vivo.
Méthodes De Synthèse
The synthesis method of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 2-methoxybenzoyl chloride and phenylhydrazine in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole. This method has been optimized for high yield and purity and has been widely used in research studies.
Applications De Recherche Scientifique
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have neuroprotective properties, with studies showing that it can protect neurons from damage caused by oxidative stress. 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been found to have anti-inflammatory properties, with studies showing that it can reduce inflammation in the brain and other tissues.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-14(15)17(20)19-12-11-18-16(19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTVBPSVWJJBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)

![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)


![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)
![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)

![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)